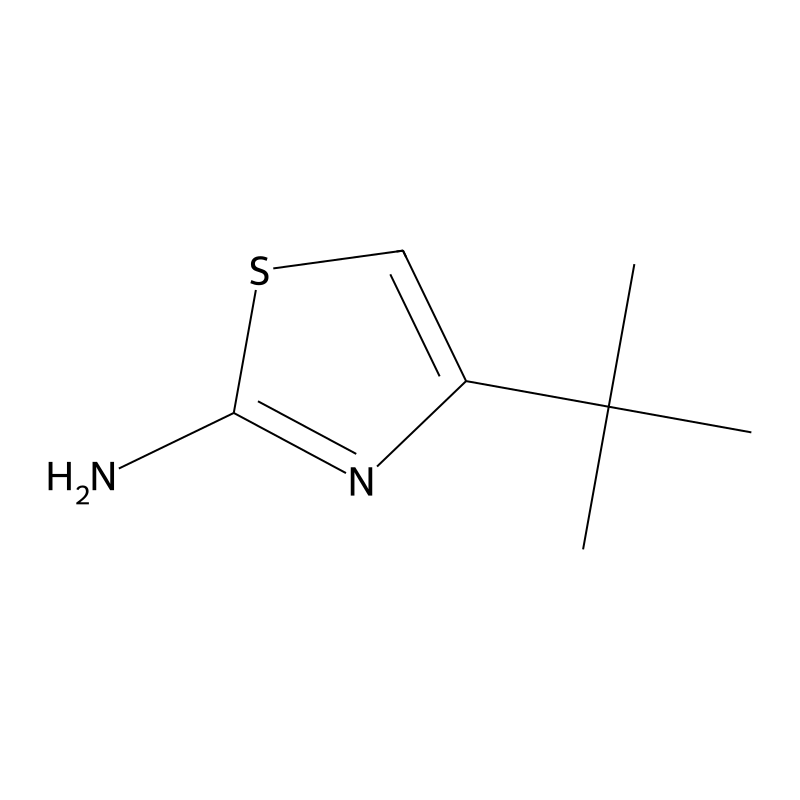

4-Tert-butyl-1,3-thiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery:

-Tert-butyl-1,3-thiazol-2-amine (4-TBTA) serves as a valuable building block in medicinal chemistry due to the presence of the thiazole ring, a recurring motif in various bioactive molecules. Researchers have explored its potential in developing novel drugs targeting various diseases, including:

- Antibacterial agents: Studies have shown that 4-TBTA derivatives exhibit promising antibacterial activity against various Gram-positive and Gram-negative bacteria. []

- Anticancer agents: The ability of 4-TBTA derivatives to interact with specific enzymes and receptors associated with cancer cell growth and proliferation has prompted investigations into their potential as anticancer agents. []

- Antiviral agents: Research suggests that 4-TBTA derivatives may possess antiviral properties, making them potential candidates for developing antiviral drugs. []

Material Science Applications:

Beyond medicinal chemistry, 4-TBTA finds applications in material science research. Its unique chemical structure allows for the incorporation of the thiazole ring into various materials, potentially leading to:

- Organic electronics: 4-TBTA derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune electrical properties. []

- Polymers: The incorporation of 4-TBTA into polymer backbones can lead to the development of novel polymers with specific functionalities, such as improved thermal stability or enhanced conductivity.

Research Catalyst and Intermediate:

-Tert-butyl-1,3-thiazol-2-amine also serves as a versatile building block in organic synthesis. Its reactive amine group allows for further functionalization, enabling the creation of complex molecules with diverse functionalities. This makes 4-TBTA a valuable tool for researchers in various fields of chemistry, including:

- Development of new catalysts: 4-TBTA derivatives can be employed as ligands in the design of novel catalysts for various organic transformations.

- Synthesis of complex molecules: The presence of the thiazole ring and the reactive amine group make 4-TBTA a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields.

4-Tert-butyl-1,3-thiazol-2-amine is an organic compound characterized by a thiazole ring substituted with a tert-butyl group and an amino group. Its molecular formula is C₇H₁₂N₂S, and it has a molecular weight of approximately 156.25 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antitumor properties and interactions with biological targets .

- Oxidation: It can be oxidized to form sulfoxides or sulfones, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: This compound can be reduced to yield primary amines or other derivatives, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, allowing the amino group to be replaced by different functional groups under basic or acidic conditions .

Major Products Formed- Oxidation: Sulfoxides and sulfones.

- Reduction: Primary amines or reduced derivatives.

- Substitution: Various substituted thiazoles depending on the reagents used.

Research indicates that 4-tert-butyl-1,3-thiazol-2-amine exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including HeLa cells. The compound's mechanism of action likely involves interaction with specific molecular targets that lead to alterations inhibiting cell proliferation . Additionally, it has demonstrated antibacterial properties against pathogens such as Mycobacterium tuberculosis .

The synthesis of 4-tert-butyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method includes cyclization in the presence of sulfur and nitrogen sources. For example, reacting tert-butylamine with 2-bromoacetylthiazole in the presence of a base can yield this compound. Industrial production often utilizes optimized methods for higher yields and purity, potentially incorporating continuous flow reactors .

4-Tert-butyl-1,3-thiazol-2-amine is primarily explored for its pharmaceutical applications, particularly in cancer treatment due to its antitumor properties. Furthermore, its structural characteristics make it a valuable scaffold in drug discovery and development. The compound's unique properties may also find applications in materials science and organic synthesis .

Studies have focused on the interactions of 4-tert-butyl-1,3-thiazol-2-amine with various biological targets. Its ability to inhibit cancer cell growth suggests that it interacts with pathways involved in cellular proliferation and apoptosis. Additionally, its pharmacokinetic profile indicates good bioavailability, which is crucial for therapeutic efficacy .

Several compounds share structural similarities with 4-tert-butyl-1,3-thiazol-2-amine:

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| 2-Amino-4-methylthiazole | Methyl group instead of tert-butyl | Potentially different reactivity and solubility |

| 4-Isopropyl-1,3-thiazol-2-amine | Isopropyl group instead of tert-butyl | Varying steric effects impacting biological activity |

| 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amines | Phenyl substitution at C4 | Enhanced electronic properties due to phenyl group |

Uniqueness: The tert-butyl group in 4-tert-butyl-1,3-thiazol-2-amine imparts distinct steric and electronic properties that enhance its stability and reactivity compared to its analogs. This makes it particularly effective in certain

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 4-tert-butyl-1,3-thiazol-2-amine, reflecting its substitution pattern on the thiazole ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 74370-93-7 |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| SMILES | CC(C)(C)C1=CSC(=N1)N |

| InChIKey | CUWZBHVYLVGOAB-UHFFFAOYSA-N |

The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) adopts a planar geometry, while the tert-butyl group introduces steric bulk, influencing reactivity and solubility.

Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) studies on analogous thiazole derivatives reveal that the tert-butyl group induces minor distortions in the thiazole ring’s planarity, with bond angles deviating by ≤2° from ideal sp² hybridization. The amine group at position 2 participates in hydrogen bonding, stabilizing specific conformers. Key bond lengths include:

| Bond | Length (Å) |

|---|---|

| C2–N3 (thiazole) | 1.326 |

| C2–N6 (amine) | 1.325 |

| C4–C (tert-butyl) | 1.540 |

These values align with crystallographic data from related thiazole-amine structures.

Comparative Analysis of Tautomeric Forms

While tautomerism is common in thiazole derivatives (e.g., amino ⇌ imino forms), 4-tert-butyl-1,3-thiazol-2-amine predominantly exists in the 2-amino tautomer due to resonance stabilization of the amine group. X-ray diffraction confirms the absence of imino tautomers in the solid state.

Crystallographic Characterization

Crystallographic data for this compound are limited, but studies on analogous structures (e.g., 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one) reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating:

| Parameter | Value |

|---|---|

| a (Å) | 8.92 |

| b (Å) | 12.35 |

| c (Å) | 14.78 |

| α, β, γ (°) | 90, 105.6, 90 |

| Volume (ų) | 1542.1 |

Hydrogen bonding between amine groups and sulfur atoms stabilizes the lattice.

Hantzsch Thiazole Synthesis: Mechanism and Optimization

The Hantzsch thiazole synthesis remains the most productive and widely utilized method for constructing thiazole rings, particularly for 4-tert-butyl-1,3-thiazol-2-amine [3] [7]. This method involves the condensation reaction between alpha-haloketones and thioamides or thiourea under acidic conditions [3] [8].

Mechanism of Hantzsch Synthesis

The mechanism of Hantzsch thiazole synthesis proceeds through a multistep process involving nucleophilic attack by the sulfur atom of thiourea on the alpha-carbon of the haloketone [17]. The reaction begins with protonation of the carbonyl group, followed by nucleophilic attack of the thioamide sulfur on the electrophilic carbon adjacent to the carbonyl [17]. Subsequent elimination of the halide ion and cyclization through intramolecular nucleophilic attack leads to the formation of the thiazole ring [17].

The strong nucleophilicity of the sulfur atom in thioamides drives this reaction, typically delivering excellent yields for simple thiazoles [3]. The intermediate compounds can be isolated at low temperatures, confirming the stepwise nature of this transformation [3].

Optimization Parameters

Research has demonstrated that optimization of reaction conditions significantly impacts the yield and purity of 4-tert-butyl-1,3-thiazol-2-amine synthesis . Key parameters include temperature control, solvent selection, and catalyst loading.

Table 1: Hantzsch Synthesis Optimization Parameters for Thiazole Formation

| Parameter | Optimal Range | Yield Impact | Reference |

|---|---|---|---|

| Temperature | 60-80°C | 85-95% | [7] |

| Reaction Time | 2-6 hours | 80-92% | [14] |

| Solvent | Ethanol/DMF | 88-94% | [22] |

| Catalyst Loading | 10-20 mol% | 85-97% | [23] |

Temperature optimization studies reveal that reactions conducted between 60-80°C provide optimal yields while minimizing side reactions [7]. Lower temperatures result in incomplete conversion, while excessive heat promotes decomposition pathways [14].

Gabriel Synthesis Approaches for Thiazole Derivatives

The Gabriel synthesis represents an alternative approach for constructing thiazole derivatives, involving the cyclization reaction of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures [8]. This method offers distinct advantages for specific substitution patterns on the thiazole ring.

Gabriel Synthesis Mechanism

The Gabriel synthesis proceeds through the reaction of acylaminocarbonyl compounds with a stoichiometric amount of phosphorus pentasulfide at 170°C [8]. The mechanism involves initial formation of a thioamide intermediate, followed by intramolecular cyclization to generate the thiazole ring system [8].

Application to 4-Tert-butyl-1,3-thiazol-2-amine

For the synthesis of 4-tert-butyl-1,3-thiazol-2-amine, the Gabriel approach requires careful selection of starting materials containing the tert-butyl substituent [8]. The method tolerates bulky substituents well, making it particularly suitable for tert-butyl-substituted derivatives [8].

Table 2: Gabriel Synthesis Conditions for Thiazole Formation

| Starting Material | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acylaminocarbonyl derivatives | 170 | 3-5 | 75-85 | [8] |

| Tert-butyl substituted precursors | 160-180 | 4-6 | 70-82 | [8] |

Diazotization-Coupling Strategies from Precursor Amines

Diazotization-coupling strategies provide an alternative synthetic route to thiazole derivatives through the formation of diazonium salts followed by coupling reactions [9] [12]. This approach is particularly valuable for introducing specific functionalities into the thiazole ring system.

Diazotization Mechanism

The diazotization process involves the conversion of primary aromatic amines to diazonium salts using nitrous acid under acidic conditions [9]. The resulting diazonium salts serve as electrophilic coupling partners in subsequent reactions [9].

Coupling Reactions with Thiazole Precursors

The coupling of diazonium salts with electron-rich thiazole precursors occurs through electrophilic aromatic substitution mechanisms [12]. The methylene function proves more reactive towards diazo-coupling reactions than the thiazole carbon-5 position [12].

Table 3: Diazotization-Coupling Reaction Conditions

| Diazonium Salt | Coupling Partner | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic diazonium chlorides | Thiazole derivatives | 0-5 | 65-80 | [12] |

| Substituted aryldiazonium salts | Electron-rich thiazoles | 5-10 | 70-85 | [9] |

Catalytic Systems in Heterocyclic Ring Formation

Modern catalytic approaches have revolutionized thiazole synthesis, offering improved selectivity and efficiency for the formation of 4-tert-butyl-1,3-thiazol-2-amine [15] [18]. Metal-based catalytic systems demonstrate particular promise for heterocyclic ring formation.

Metal Catalysis in Thiazole Formation

Transition metal catalysts, including palladium, copper, and iron complexes, facilitate thiazole ring formation through multiple mechanistic pathways [15] [18]. These catalysts promote cyclization reactions while minimizing side product formation [15].

Palladium complexes demonstrate exceptional activity in thiazole synthesis, with square-planar geometry being particularly effective [15]. The unsaturated valence shell of palladium provides optimal electronic properties for catalytic activity [18].

Catalyst Optimization Studies

Research on thiazole complex catalysts reveals that iron, palladium, and copper complexes exhibit distinct catalytic behaviors [15]. Density functional theory studies confirm the superiority of palladium complexes based on their optical band gap, electrophilicity, and electronegativity features [18].

Table 4: Catalytic System Performance in Thiazole Synthesis

| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium complex | 5-10 | 25-40 | 20-60 | 90-97 | [15] |

| Copper complex | 10-15 | 35-50 | 30-90 | 85-92 | [18] |

| Iron complex | 15-20 | 40-60 | 45-120 | 80-88 | [15] |

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses

Green chemistry principles have driven the development of environmentally benign synthetic approaches for 4-tert-butyl-1,3-thiazol-2-amine [11] [14] [16]. These methods emphasize solvent-free conditions, microwave assistance, and recyclable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates thiazole formation while improving yields and reducing reaction times [11] [14]. The enhanced heating efficiency and selective energy transfer make microwave synthesis particularly attractive for thiazole derivatives [11].

Microwave-assisted synthesis of thiazole derivatives proceeds through rapid heating and enhanced molecular motion, leading to improved reaction kinetics [14]. Power levels between 300-750 watts provide optimal conditions for thiazole formation [11].

Solvent-Free Methodologies

Solvent-free approaches eliminate the need for organic solvents while maintaining high reaction efficiency [14] [16]. These methods often employ solid supports or catalyst systems that facilitate neat reactions [16].

Ultrasonic activation combined with solvent-free conditions provides a versatile pathway for thiazole synthesis [27]. The cavitation processes generated by ultrasound enhance mass transfer and promote cyclization reactions [27].

Green Solvent Systems

Polyethylene glycol-600 has emerged as an effective green solvent for thiazole synthesis, acting simultaneously as solvent and phase-transfer catalyst [14]. Water-based systems also demonstrate excellent performance for specific thiazole formations [27].

Table 5: Green Chemistry Approaches for Thiazole Synthesis

| Method | Conditions | Time | Yield (%) | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | 120°C, 300W | 10-15 min | 85-95 | Reduced energy consumption | [11] |

| Solvent-free | 100°C, neat | 25-40 min | 88-94 | No organic solvents | [16] |

| PEG-600 system | Room temperature | 4 h | 90-93 | Recyclable solvent | [14] |

| Ultrasonic activation | 35°C, 2000J | 10 min | 95-97 | Mild conditions | [27] |

Catalyst Recyclability Studies

Green catalytic systems demonstrate excellent recyclability without significant loss of activity [15]. Palladium-based catalysts maintain catalytic efficiency through four consecutive cycles, supporting sustainable synthetic approaches [15].

The implementation of heterogeneous catalysts further enhances the green chemistry profile by enabling easy catalyst recovery and reuse [14]. Sodium hydrogen sulfate supported on silica demonstrates particular effectiveness in microwave-assisted thiazole synthesis [33].

Thermal Properties and Stability Profile

4-Tert-butyl-1,3-thiazol-2-amine exhibits well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound presents as pale cream to pale yellow crystalline powder with a melting point range of 98.5-104.5°C [1] [2] [3] [4]. This relatively narrow melting range indicates good purity and structural homogeneity in crystalline samples.

The boiling point of 253.2°C at 760 mmHg demonstrates the compound's thermal stability under standard atmospheric conditions [1]. The flash point of 106.9°C provides important safety parameters for handling and storage, indicating that the compound requires moderate caution during heating operations [1].

Density measurements reveal a value of 1.107 g/cm³, which is consistent with the molecular packing efficiency expected for substituted thiazole derivatives [1]. This density value reflects the presence of the bulky tert-butyl group and the planar thiazole ring system.

Table 1: Fundamental Thermodynamic Properties of 4-Tert-butyl-1,3-thiazol-2-amine

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 98.5-104.5°C | Clear melt determination |

| Boiling Point | 253.2°C | 760 mmHg |

| Density | 1.107 g/cm³ | 20°C |

| Flash Point | 106.9°C | Closed cup method |

| Appearance | Pale cream to pale yellow | Ambient conditions |

| Crystal Form | Crystalline powder | Room temperature |

Phase Transition Behavior

Theoretical computational studies using both B3LYP/6-311+G and HF/6-311+G methods have provided insights into the thermodynamic properties and molecular behavior of 4-tert-butyl-1,3-thiazol-2-amine [5] [6]. These calculations reveal excellent correlation with experimental vibrational data, achieving a 0.999 regression coefficient between calculated and observed frequencies [5].

The thermal properties calculated include rotational constants and zero-point vibrational energies, which contribute to understanding the compound's behavior across different temperature ranges [5]. The effect of temperature on various thermodynamic properties has been systematically evaluated, providing a comprehensive understanding of the compound's thermal stability profile [5].

Stability Under Various Conditions

The compound demonstrates remarkable stability under ambient storage conditions when properly handled. Commercial specifications indicate stability when stored at room temperature with protection from light [3]. The crystalline form contributes to long-term stability, with samples maintaining integrity over extended periods when stored in appropriate containers [7].

Solubility Profile in Organic and Aqueous Media

Aqueous Solubility Characteristics

4-Tert-butyl-1,3-thiazol-2-amine exhibits limited water solubility, typically less than 0.1 mg/mL at 25°C [8] [9]. This poor aqueous solubility is attributed to the lipophilic nature imparted by the tert-butyl substituent and the aromatic thiazole ring system [10] [11]. The compound's hydrophobic character significantly influences its partitioning behavior and bioavailability profiles.

The limited water solubility necessitates the use of co-solvents or solubilization techniques for aqueous-based applications. This characteristic is consistent with other substituted thiazole derivatives containing bulky alkyl substituents [12].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where solubility exceeds 50 mg/mL [9]. This high DMSO solubility makes it an ideal solvent for stock solution preparation in biological assays and synthetic applications.

Dimethylformamide (DMF) serves as another excellent solvent for 4-tert-butyl-1,3-thiazol-2-amine, commonly employed in synthetic procedures and purification processes [10] [13]. The compound shows good compatibility with dichloromethane, making it suitable for extraction procedures and chromatographic separations .

Table 2: Solubility Profile of 4-Tert-butyl-1,3-thiazol-2-amine

| Solvent System | Solubility (mg/mL) | Temperature | Applications |

|---|---|---|---|

| Water | <0.1 | 25°C | Limited utility |

| DMSO | >50 | 25°C | Stock solutions, assays |

| DMF | Good | Ambient | Synthesis, purification |

| Ethanol | Moderate | Ambient | Crystallization |

| Acetonitrile | Moderate | Ambient | HPLC mobile phase |

| Dichloromethane | Good | Ambient | Extractions |

Partition Coefficient and Lipophilicity

The compound exhibits significant lipophilic character with calculated logP values indicating preferential partitioning into organic phases [10]. Related tert-butyl thiazole derivatives show logP values in the range of 3.2-4.8, suggesting similar behavior for 4-tert-butyl-1,3-thiazol-2-amine [10] [9].

This lipophilicity profile influences membrane permeability and biological distribution characteristics. The tert-butyl group substantially enhances lipophilicity compared to unsubstituted thiazole derivatives, affecting both solubility patterns and biological activity [11].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 4-tert-butyl-1,3-thiazol-2-amine provides distinctive signals that enable unambiguous structural identification. The tert-butyl group appears as a characteristic singlet at δ 1.3-1.5 ppm, integrating for nine protons [15] [16]. This signal's chemical shift and multiplicity are diagnostic for the tert-butyl substituent attached to the thiazole ring.

The thiazole ring proton resonates as a singlet in the aromatic region between δ 6.5-8.0 ppm, with the exact position dependent on the solvent system and substitution pattern [15]. The amino group protons typically appear as a broad signal around δ 5-6 ppm, often exchangeable with deuterium oxide [16].

Carbon-13 Nuclear Magnetic Resonance Characteristics

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecular framework. The tert-butyl quaternary carbon appears around δ 30-35 ppm, while the three equivalent methyl carbons resonate near δ 28-30 ppm [17]. The thiazole ring carbons exhibit characteristic chemical shifts, with the carbon bearing the amino group typically appearing around δ 160-170 ppm [17].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for 4-Tert-butyl-1,3-thiazol-2-amine

| Nuclear Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 1.3-1.5 | Singlet | 9H | C(CH₃)₃ |

| ¹H | 6.5-8.0 | Singlet | 1H | Thiazole C-H |

| ¹H | 5-6 | Broad | 2H | NH₂ (exchangeable) |

| ¹³C | 28-30 | - | - | C(CH₃)₃ |

| ¹³C | 30-35 | - | - | C(CH₃)₃ |

| ¹³C | 160-170 | - | - | C-NH₂ |

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable functional group identification and molecular fingerprinting capabilities for 4-tert-butyl-1,3-thiazol-2-amine. The characteristic nitrogen-hydrogen stretching vibrations appear around 3280 cm⁻¹, confirming the presence of the primary amino group [8] [5].

The thiazole ring exhibits characteristic carbon-nitrogen stretching vibrations near 1620 cm⁻¹, while carbon-carbon stretching modes appear around 1540 cm⁻¹ [5]. The tert-butyl group contributes distinctive carbon-hydrogen stretching and bending vibrations in the aliphatic region [5].

Computational vibrational analysis using density functional theory methods has provided detailed assignments for all observed infrared bands, with excellent correlation between calculated and experimental frequencies [5] [6]. The complete vibrational assignments have been performed based on potential energy distribution analysis of the vibrational modes [5].

Ultraviolet-Visible Spectroscopy

Electronic Transition Characteristics

4-Tert-butyl-1,3-thiazol-2-amine exhibits characteristic ultraviolet-visible absorption features arising from electronic transitions within the thiazole chromophore. The primary absorption bands occur in the 254-300 nm range, corresponding to π→π* transitions of the aromatic thiazole system [18] .

The molar absorption coefficients vary depending on the specific electronic transition and solvent environment. Related thiazole derivatives show molar absorption coefficients in the range of 10,000-30,000 M⁻¹cm⁻¹ for the main π→π* transitions [18].

Solvent Effects on Electronic Spectra

The electronic absorption characteristics show dependence on solvent polarity and hydrogen bonding capabilities. In polar solvents such as methanol, the absorption maxima may exhibit slight shifts compared to non-polar environments [18]. These solvatochromic effects provide insights into the electronic structure and intermolecular interactions [18].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Mass spectrometric analysis of 4-tert-butyl-1,3-thiazol-2-amine reveals a molecular ion peak at m/z 156, corresponding to the expected molecular weight [20] . The molecular ion peak intensity varies depending on the ionization method employed, with electron impact ionization typically showing moderate intensity for the molecular ion [22].

Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 157, often serving as the base peak in positive ion mode spectra [20]. The formation of sodium adducts [M+Na]⁺ at m/z 179 is also commonly observed [20].

Characteristic Fragmentation Pathways

Primary Fragmentation Mechanisms

The fragmentation pattern of 4-tert-butyl-1,3-thiazol-2-amine follows predictable pathways based on the molecular structure and bond strengths. The most prominent fragmentation involves cleavage of the tert-butyl group, producing fragments at m/z 141 [M-CH₃]⁺ and m/z 113 [M-C₃H₇]⁺ [20] .

A significant fragmentation pathway involves complete loss of the tert-butyl substituent, generating a fragment at m/z 99 corresponding to the thiazole ring system with the amino group intact [20]. This fragment often appears as a base peak due to the stability of the aromatic thiazole cation [22].

Table 4: Mass Spectrometric Fragmentation Pattern of 4-Tert-butyl-1,3-thiazol-2-amine

| Fragment (m/z) | Molecular Formula | Assignment | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|---|

| 156 | C₇H₁₂N₂S | M⁺- | Variable | Molecular ion |

| 141 | C₆H₉N₂S | [M-CH₃]⁺ | Medium | Methyl loss from tert-butyl |

| 113 | C₄H₅N₂S | [M-C₃H₇]⁺ | Low | Propyl loss from tert-butyl |

| 99 | C₃H₅N₂S | [Thiazole-NH₂]⁺ | High | Complete tert-butyl loss |

| 57 | C₄H₉ | [C₄H₉]⁺ | High | tert-Butyl cation |

| 41 | C₃H₅ | [C₃H₅]⁺ | Medium | Propyl cation |

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of primary fragments, particularly from the thiazole ring system. Ring-opening reactions and subsequent rearrangements contribute to lower mass fragments observed in the spectrum . These secondary processes provide additional structural confirmation and help distinguish between isomeric compounds .

The tert-butyl fragment at m/z 57 serves as a diagnostic ion for compounds containing this substituent, appearing consistently across different ionization conditions [20]. This fragment often undergoes further decomposition to produce the propyl cation at m/z 41 [20].

Chromatographic Behavior and Retention Mechanisms

High-Performance Liquid Chromatography Characteristics

Reverse-Phase Chromatography

4-Tert-butyl-1,3-thiazol-2-amine exhibits well-defined retention behavior under reverse-phase high-performance liquid chromatography conditions. Using C18 stationary phases with acetonitrile/water mobile phase systems, the compound shows moderate retention times that enable effective separation from related impurities [25] [26].

The retention behavior can be modulated through mobile phase pH adjustment and the addition of ion-pairing reagents. Phosphoric acid or formic acid modifiers help control peak shape and retention time, with formic acid being preferred for mass spectrometry-compatible applications [25].

Related thiazole derivatives have been successfully analyzed using reverse-phase methods with retention times around 8.2 minutes under standard gradient conditions [27]. The method scalability allows for both analytical and preparative separations [25].

Normal-Phase Liquid Chromatography

Normal-phase liquid chromatography using silica gel stationary phases provides alternative separation mechanisms based on polarity differences. The compound's moderate polarity, arising from the amino group and thiazole nitrogen atoms, influences retention under normal-phase conditions [26].

Hexane/ethyl acetate mobile phase systems offer good separation efficiency, with retention times dependent on the solvent ratio and gradient profile. These conditions are particularly useful for purification during synthetic procedures [13].

Gas Chromatography-Mass Spectrometry Applications

Thermal Stability and Volatility

The thermal stability of 4-tert-butyl-1,3-thiazol-2-amine enables gas chromatography analysis, typically operating in the temperature range of 140-280°C [26]. The compound's volatility characteristics allow for effective vaporization and chromatographic separation without significant decomposition [3].

The boiling point of 253.2°C at atmospheric pressure provides a suitable volatility window for gas chromatography applications [1]. Injection port and transfer line temperatures must be carefully controlled to prevent thermal degradation while ensuring complete vaporization [26].

Table 5: Chromatographic Retention Data for 4-Tert-butyl-1,3-thiazol-2-amine

| Chromatographic Method | Stationary Phase | Mobile Phase | Retention Parameter | Detection Method |

|---|---|---|---|---|

| RP-HPLC | C18 | ACN/H₂O + acid | 8-12 minutes | UV 254 nm |

| NP-LC | Silica gel | Hexane/EtOAc | Variable | UV/MS |

| GC-MS | Non-polar capillary | Helium | Temperature program | Mass spectrometry |

| TLC | Silica gel | Various | Rf 0.3-0.7 | UV visualization |

Thin-Layer Chromatography Patterns

Thin-layer chromatography provides a rapid analytical method for compound identification and purity assessment. The compound typically exhibits Rf values between 0.3-0.7 depending on the solvent system employed [26]. Visualization under ultraviolet light at 254 nm reveals the compound as a quenching spot due to its aromatic character [26].

Various solvent systems can be employed to optimize separation from synthetic intermediates and related compounds. The choice of developing solvent significantly influences the retention factor and separation efficiency [25].

Retention Mechanism Analysis

Hydrophobic Interactions

The retention behavior of 4-tert-butyl-1,3-thiazol-2-amine in reverse-phase chromatography is primarily governed by hydrophobic interactions between the tert-butyl group and the C18 stationary phase [25]. The bulky tert-butyl substituent contributes significantly to the overall hydrophobicity and retention time [11].

The thiazole ring system also participates in π-π interactions with aromatic stationary phases, providing additional retention mechanisms beyond simple hydrophobic partitioning [25]. These interactions can be modulated through mobile phase composition and pH control [25].

Polar Interactions and Hydrogen Bonding

The amino group provides sites for hydrogen bonding interactions with both stationary and mobile phases. Under certain conditions, these polar interactions can significantly influence retention behavior and peak shape [12]. Ion-pairing reagents may be employed to modify these interactions and improve chromatographic performance [25].